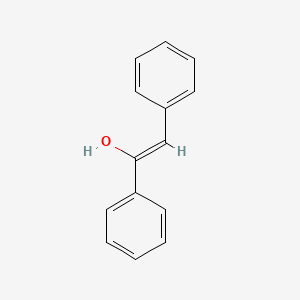
(Z)-1,2-diphenylethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by the presence of two phenyl groups attached to an ethene backbone with a hydroxyl group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylethen-1-ol can be synthesized through several methods. One common method involves the oxidation of pyridine with hydrogen peroxide, followed by condensation with benzaldehyde or phenylacetaldehyde, and subsequent reduction to yield the target product . Another method includes the copper-catalyzed oxidative cleavage of β-alkoxy alcohols and β-1 compounds .
Industrial Production Methods
Industrial production of 1,2-diphenylethen-1-ol typically involves large-scale oxidation reactions using efficient catalysts to ensure high yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite, benzyl chloride, hydrochloric acid, and sodium carbonate .
化学反应分析
Types of Reactions
1,2-Diphenylethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert it to corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, especially with aryl halides.
Common Reagents and Conditions
Oxidation: Copper salts with or without Me-TBD under aerobic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Strongly basic nucleophilic reagents are often used.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
科学研究应用
1,2-Diphenylethen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
作用机制
The mechanism of action of 1,2-diphenylethen-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes cleavage of C-C bonds facilitated by copper-catalyzed aerobic conditions . The hydroxyl group plays a crucial role in its reactivity, enabling the formation of intermediates that lead to the final products.
相似化合物的比较
Similar Compounds
1,2-Diphenylethanol: Similar structure but lacks the ethene double bond.
2-Methoxy-1,2-diphenylethan-1-ol: Contains a methoxy group, altering its reactivity and applications.
Benzylphenylcarbinol: Another related compound with different substituents.
Uniqueness
1,2-Diphenylethen-1-ol is unique due to its ethene backbone and hydroxyl group, which confer distinct reactivity patterns and potential applications compared to its analogs. Its ability to undergo various oxidation and substitution reactions makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
30498-85-2 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
(Z)-1,2-diphenylethenol |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |
InChI 键 |
BTYKKTHKEGJHPO-KAMYIIQDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\O |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















